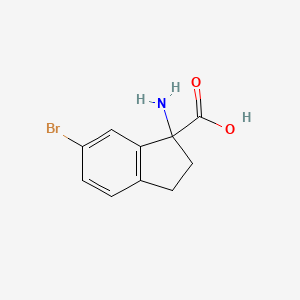

1-Amino-6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid

Description

Properties

Molecular Formula |

C10H10BrNO2 |

|---|---|

Molecular Weight |

256.10 g/mol |

IUPAC Name |

1-amino-6-bromo-2,3-dihydroindene-1-carboxylic acid |

InChI |

InChI=1S/C10H10BrNO2/c11-7-2-1-6-3-4-10(12,9(13)14)8(6)5-7/h1-2,5H,3-4,12H2,(H,13,14) |

InChI Key |

QCNMMCGTLVFFKY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C1C=CC(=C2)Br)(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Bromination of 2,3-Dihydro-1H-indene-1-carboxylic Acid Derivatives

A common approach involves brominating the indene precursor at the 6-position using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS).

-

- Dissolve 6-chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid in anhydrous dichloromethane.

- Add acetic acid as a catalyst.

- Slowly add liquid bromine dissolved in dichloromethane dropwise at room temperature.

- Stir for approximately 10 hours.

- Concentrate under reduced pressure and crystallize to isolate the brominated intermediate as orange crystals with melting point 130-132°C.

-

- Solvent: Anhydrous dichloromethane or carbon tetrachloride

- Temperature: Room temperature (~25°C)

- Catalysts: Acetic acid or benzoyl peroxide (as radical initiator)

- Brominating agent: Br2 or NBS

Yields: Typically moderate to good yields (~60-90%) depending on reaction time and purity of reagents.

Amination Step

The amino group introduction at the 1-position can be accomplished by converting the corresponding nitrile or ketone intermediate to the amino acid.

-

- Starting from 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile, treat with potassium hydroxide (KOH) in ethanol at elevated temperature (~100°C) for 16 hours.

- This step hydrolyzes the nitrile to the carboxylic acid and introduces the amino group.

- After reaction completion, acidify the aqueous phase to pH 3 using 1N HCl.

- Extract the product with ethyl acetate, wash, dry, and concentrate to obtain the amino acid as a yellow oil.

-

- Base: KOH (20 g, 50% purity)

- Solvent: Ethanol (60 mL)

- Temperature: 100°C

- Time: 16 hours

Yield: Quantitative (100% reported for intermediate).

Alternative Synthetic Routes

Halogenation of substituted 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid followed by elimination reactions using weak bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to form the desired product.

Use of radical initiators like benzoyl peroxide in halogenation to improve regioselectivity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Bromination | Br2 in CH2Cl2, acetic acid catalyst | 25°C | 10 hours | 61.6% | Controlled addition to avoid polybromination |

| Amination/Hydrolysis | KOH in EtOH | 100°C | 16 hours | ~100% | Strong base hydrolyzes nitrile to acid and introduces amino group |

| Extraction & Purification | Acidification to pH=3, extraction with EA, drying | Room temp | - | - | Standard workup to isolate product |

Analytical Characterization of Intermediates and Final Product

-

- Molecular ion peaks consistent with molecular weight ~256 g/mol for the amino acid hydrochloride salt form.

Summary Table of Preparation Methods

Research Findings and Notes

The hydrolysis/amination step using KOH in ethanol is highly efficient, yielding the amino acid in near-quantitative amounts, indicating a robust and scalable method.

Bromination requires careful control to prevent overbromination or substitution at undesired positions; use of mild conditions and controlled addition of bromine is critical.

The presence of both amino and carboxylic acid groups in the molecule imparts zwitterionic character, which affects solubility and purification strategies.

Alternative halogenation methods using N-bromosuccinimide (NBS) and radical initiators may improve regioselectivity but require optimization for scale-up.

Chemical Reactions Analysis

1-Amino-6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles like hydroxide (OH-), cyanide (CN-), or alkyl groups using appropriate reagents and conditions[][3].

Scientific Research Applications

Chemistry

1-Amino-6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid serves as a valuable building block in organic synthesis. Its structural features allow for the creation of more complex molecules through various chemical reactions:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The bromine atom can be reduced to yield hydrogenated compounds.

- Substitution : The bromine atom can be replaced with other functional groups, such as hydroxyl or alkyl groups.

Biology

The biological activities of 1-amino-6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid have been investigated for potential antimicrobial and anticancer properties. Studies suggest that the compound exhibits significant activity against various pathogens and may inhibit tumor growth through specific molecular interactions .

Medicine

In medicinal chemistry, this compound is explored as a lead candidate for drug development. Its pharmacological properties include:

- Anti-inflammatory effects : It has shown promise in reducing inflammation markers in vitro.

- Cerebral activator : It may improve cognitive functions affected by conditions like hypoxia or cerebral ischemia.

- Antioxidant activity : The compound acts as a scavenger for reactive oxygen species, potentially preventing oxidative damage associated with various diseases .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 1-amino-6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Properties

Research conducted on cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. Mechanistic studies revealed that it modulates key signaling pathways involved in cell survival and death, highlighting its therapeutic potential in oncology.

Data Table: Summary of Applications

| Application Area | Specific Uses | Observations |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates complex molecule formation |

| Biology | Antimicrobial and anticancer research | Significant activity against pathogens |

| Medicine | Drug development candidate | Anti-inflammatory and antioxidant properties |

Mechanism of Action

The mechanism of action of 1-Amino-6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

- Bromine vs. For example, Clidanac (Cl-substituted) has a higher boiling point (389.8°C) and density (1.244 g/cm³) than fluoro analogs .

- Amino-Carboxylic Acid Synergy: The coexistence of -NH₂ and -COOH creates a zwitterionic structure, improving water solubility compared to non-ionic analogs like DK-B-59 .

- Stereochemical Considerations : Chiral analogs (e.g., (1S)-2,3-dihydro-1H-indene-1-carboxylic acid) highlight the importance of stereochemistry in biological activity, a factor relevant if the target compound is synthesized enantioselectively .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Amino-6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves bromination and amination of dihydroindene precursors. For example, describes a procedure starting from 4-bromo-2,3-dihydro-1H-inden-1-one, where carboxylation and subsequent functionalization yield the target compound. Optimization includes adjusting reaction temperature (e.g., maintaining 51–54°C for crystallization) and solvent systems (e.g., using ethyl acetate/pentane mixtures for purification). Catalytic systems, such as palladium complexes for coupling reactions, may enhance yield .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer : Structural elucidation relies on:

- NMR Spectroscopy : Proton and carbon NMR to confirm substituent positions (e.g., bromine at C6, amino group at C1).

- X-ray Crystallography : Single-crystal studies (e.g., ) determine dihedral angles between functional groups (e.g., –COOH and indene ring) and hydrogen-bonding patterns (e.g., O–H⋯O and N–H⋯O interactions forming dimeric structures) .

- Mass Spectrometry : High-resolution MS validates molecular weight and bromine isotopic patterns.

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Key safety measures include:

- Personal Protection : Use gloves, goggles, and lab coats. emphasizes avoiding inhalation/contact (P260, P264) and immediate decontamination (P301+P310 for ingestion) .

- Storage : Store in a dry, ventilated area away from ignition sources (P210) .

- Waste Disposal : Follow local regulations for halogenated organic waste.

Advanced Research Questions

Q. How can computational methods predict the reactivity of 1-Amino-6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model the electron density of the bromine substituent to predict its leaving-group propensity. Molecular docking studies (e.g., using AutoDock Vina) assess interactions with biological targets, such as enzymes in anti-inflammatory pathways (referencing ’s therapeutic context) .

Q. What strategies resolve contradictions in reported pharmacological activity data for this compound?

- Methodological Answer : Contradictions may arise from:

- Purity Issues : Use HPLC (≥98% purity, as in ) to verify batch consistency.

- Assay Variability : Standardize in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity) across labs.

- Metabolic Stability : Evaluate cytochrome P450 interactions ( notes CYP inhibition data) to account for metabolic discrepancies .

Q. How can enantioselective synthesis routes be designed for chiral derivatives of this compound?

- Methodological Answer : Asymmetric catalysis (e.g., chiral palladium or organocatalysts) can induce stereochemistry at the amino group. ’s procedure for diastereomer separation (e.g., via crystallization) provides a framework. Chiral HPLC or circular dichroism (CD) verifies enantiomeric excess .

Q. What experimental design principles minimize side reactions during bromination of the indene scaffold?

- Methodological Answer : Control bromine stoichiometry to avoid over-halogenation. Use radical inhibitors (e.g., TEMPO) to suppress free-radical pathways. Monitor reaction progress via TLC or in situ FTIR to terminate at the mono-brominated stage .

Data Analysis and Contradiction Mitigation

Q. How to interpret conflicting solubility data across different solvent systems?

- Methodological Answer : Solubility discrepancies (e.g., ’s logP values vs. experimental observations) may stem from solvent polarity or hydrogen-bonding capacity. Use Hansen Solubility Parameters (HSPs) to model solvent-solute interactions and validate with shake-flask experiments .

Q. What analytical techniques differentiate between degradation products and synthetic intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.